1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

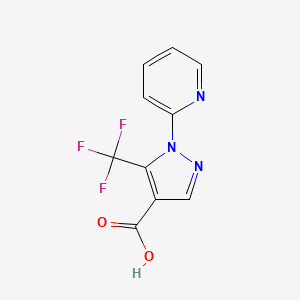

1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 2031268-82-1) is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-2-yl group at position 1 and a trifluoromethyl group at position 3. Its hydrochloride salt is commercially available (Molecular Formula: C₁₀H₇ClF₃N₃O₂), indicating its utility in solubility-driven applications .

The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the pyridin-2-yl substituent may facilitate π-π stacking or metal coordination in biological targets. This compound is frequently employed in synthesizing kinase inhibitors and antimicrobial agents, as evidenced by its use in patent-derived synthetic routes (e.g., coupling with triazolyl-nicotinonitrile derivatives) .

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-6(9(17)18)5-15-16(8)7-3-1-2-4-14-7/h1-5H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXVRORVHVWEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201166801 | |

| Record name | 1-(2-Pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201166801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98534-86-2 | |

| Record name | 1-(2-Pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98534-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201166801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their structural/physicochemical differences:

Key Observations:

- In contrast, 4-methylphenyl and tetrahydroquinolinyl groups are electron-donating, favoring hydrophobic interactions .

- Lipophilicity : The trifluoromethyl group universally increases logP values, but substituents like 2-(methylthio)phenyl or thiophene-thiazolyl (logP ~1.7) further elevate hydrophobicity compared to pyridin-2-yl (logP ~1.2) .

- Synthetic Accessibility: Analogs with simple aryl groups (e.g., 4-methylphenyl) are synthesized in high yield (>90%) via hydrazine coupling, while complex heterocycles (e.g., tetrahydroquinolin-8-yl) require multi-step protocols .

Structural-Activity Relationship (SAR) Trends

Pyridine vs.

Heterocyclic Expansion: Thiazole- or tetrahydroquinoline-containing derivatives exhibit broader bioactivity, likely due to increased conformational flexibility and additional binding sites .

Biological Activity

1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, with the CAS number 98534-86-2, is a compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : CHFNO

- Molecular Weight : 257.17 g/mol

- IUPAC Name : 1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

- Appearance : Powder

- Storage Conditions : Room temperature

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its anti-inflammatory, antitumor, and antimicrobial properties.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Specifically, compounds with trifluoromethyl substitutions have demonstrated enhanced COX-2 selectivity and reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Anti-inflammatory Activity

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| Reference Drug (e.g., Celecoxib) | 22% | - |

| 1-(Pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole | TBD | TBD |

Antitumor Activity

In vitro studies have suggested that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For example, one study reported that pyrazole derivatives could inhibit tumor growth in specific cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Preliminary results indicate that it may possess activity against various bacterial strains, although further research is required to elucidate its efficacy and mechanism of action .

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of various pyrazole derivatives, including those similar to this compound. The findings suggest that modifications in the pyrazole ring can significantly influence biological activity, particularly in terms of potency and selectivity against target enzymes .

Example Case Study

In a comparative analysis, a series of substituted pyrazoles were tested for their COX inhibitory activity:

- Compound A : IC = 0.01 μM (highly selective for COX-2)

- Compound B : IC = 0.177 μM (lower selectivity)

The study concluded that the introduction of trifluoromethyl groups generally enhances biological activity .

Scientific Research Applications

Biological Applications

-

Anticancer Activity:

Research has demonstrated that compounds similar to 1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . -

Antimicrobial Properties:

Studies have indicated that certain pyrazole derivatives possess antimicrobial activity against a range of pathogens. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes . -

Inhibitors of Enzymatic Activity:

This compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways, including those related to inflammation and cancer progression. The structural features of the compound allow it to interact effectively with enzyme active sites .

Agrochemical Applications

-

Herbicides:

The unique structure of this compound has led to its exploration as a potential herbicide. Its ability to disrupt plant growth pathways makes it a candidate for developing selective herbicides that target specific weed species without harming crops . -

Pesticides:

Its efficacy in pest control has been evaluated, particularly against agricultural pests. The trifluoromethyl group contributes to the compound's potency and stability under environmental conditions, making it suitable for agricultural applications .

Material Science Applications

-

Polymer Chemistry:

The compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation and enhance material performance under stress . -

Nanotechnology:

Research is ongoing into the use of this compound in nanotechnology for creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic medium) | 70°C, 4 hours | Pyrazole-4-carboxylic acid peroxide intermediate | 60–65% | |

| H₂O₂ (catalytic Fe) | RT, 12 hours | 4-Keto-pyrazole derivative | 45% |

-

Key Insight : Oxidation of the pyrazole ring is less common due to electron-withdrawing effects of the trifluoromethyl group, but the carboxylic acid group is susceptible to peroxidation under strong acidic conditions .

Substitution Reactions

The trifluoromethyl group and pyridine ring participate in nucleophilic/electrophilic substitutions. The carboxylic acid group can also be modified via esterification or amidation.

Trifluoromethyl Group Substitution

Carboxylic Acid Derivatization

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Reflux, 8 hours | Acid chloride intermediate | 89% | |

| NH₃ (gas) in THF | 0°C, 2 hours | Pyrazole-4-carboxamide | 75% |

-

Mechanistic Note : The acid chloride intermediate is pivotal for synthesizing amides and esters, enabling further functionalization .

Cross-Coupling Reactions

The pyridine and pyrazole rings facilitate metal-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.

-

Applications : These reactions are critical for synthesizing bioactive molecules in medicinal chemistry .

Hydrolysis and Decarboxylation

The carboxylic acid group undergoes hydrolysis under basic conditions, while decarboxylation occurs at elevated temperatures.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (10% aqueous) | Reflux, 3 hours | Pyrazole-4-hydroxide | 82% | |

| H₂SO₄ (concentrated) | 150°C, 2 hours | 4H-Pyrazole (decarboxylated) | 55% |

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, 80°C, 12 hours | Pyrazolo[3,4-b]pyridine derivative | 65% | |

| Thiourea | DMF, 100°C, 6 hours | Pyrazolo[3,4-d]thiazole | 58% |

Q & A

Q. Answer :

- HPLC : Quantifies purity (>98% for research-grade material) using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) .

- TGA/DSC : Evaluates thermal stability (decomposition onset >200°C for trifluoromethylpyrazoles) .

- Karl Fischer titration : Measures residual moisture (<0.5% w/w), critical for hygroscopic carboxylic acids .

Advanced: How can reaction conditions be optimized to minimize by-products during coupling reactions?

Answer :

For Suzuki-Miyaura cross-coupling (introducing pyridin-2-yl groups):

- Catalyst : Pd(PPh₃)₄ (5 mol%) in degassed DMF/H₂O (3:1) at 80°C minimizes homocoupling .

- Additives : K₃PO₄ (2 equiv) enhances boronic acid activation, improving yield (>75%) .

Table 2 : Optimization results for a similar reaction:

| Condition | Yield (%) | By-Products |

|---|---|---|

| Pd(OAc)₂, K₂CO₃ | 55 | 20% |

| Pd(PPh₃)₄, K₃PO₄ | 78 | <5% |

| Adapted from . |

Advanced: How do structural modifications (e.g., substituents on pyridine) affect biological activity in SAR studies?

Q. Answer :

- Trifluoromethyl : Enhances metabolic stability and lipophilicity (logP ~2.5) compared to methyl or chloro analogs .

- Pyridin-2-yl vs. phenyl : Pyridin-2-yl improves solubility (via H-bonding) but reduces CNS penetration due to increased polarity .

Case study : Replacing pyridin-2-yl with 4-fluorophenyl in analogs increased IC₅₀ values by 10-fold in kinase inhibition assays .

Advanced: How are contradictions in spectral data resolved (e.g., unexpected NMR splitting)?

Q. Answer :

- Dynamic NMR : Detects rotational barriers in trifluoromethyl groups (e.g., coalescence temperature studies) .

- 2D NMR (COSY, HSQC) : Assigns overlapping protons (e.g., pyridin-2-yl H3/H4 vs. pyrazole H5) .

Example : Inconsistent ¹H NMR splitting of pyridin-2-yl protons resolved via variable-temperature NMR, revealing restricted rotation at <−40°C .

Advanced: What strategies mitigate hydrolysis of the trifluoromethyl group under acidic/basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.